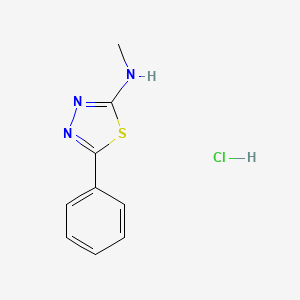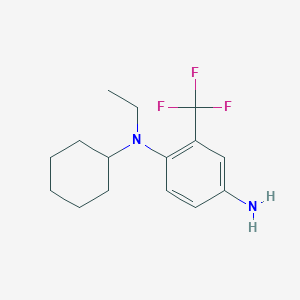
N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
概要
説明
N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a cyclohexyl group, an ethyl group, and a trifluoromethyl group attached to a benzene ring with two amine groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with cyclohexylamine and ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as quinones, reduced amine derivatives, and substituted benzene derivatives with various functional groups replacing the amine groups.
科学的研究の応用
N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors. It may have applications in the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties contribute to the development of high-performance materials.
作用機序
The mechanism of action of N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: Lacks the cyclohexyl and ethyl groups, resulting in different chemical and biological properties.
1-N-cyclohexyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar structure but lacks the ethyl group, leading to variations in reactivity and applications.
1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar structure but lacks the cyclohexyl group, affecting its overall properties and uses.
Uniqueness
N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the combination of the cyclohexyl, ethyl, and trifluoromethyl groups attached to the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(19)10-13(14)15(16,17)18/h8-10,12H,2-7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXASUABUVSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
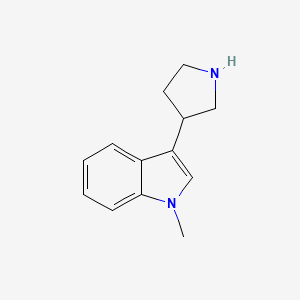

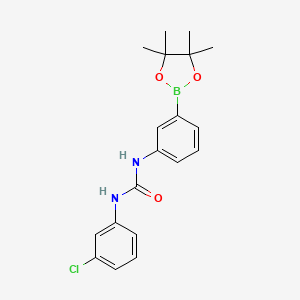
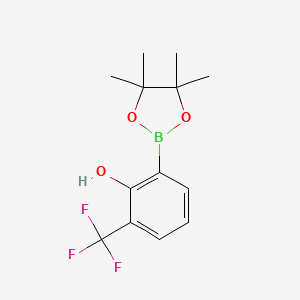
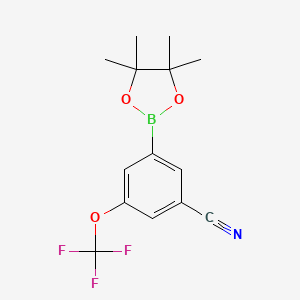
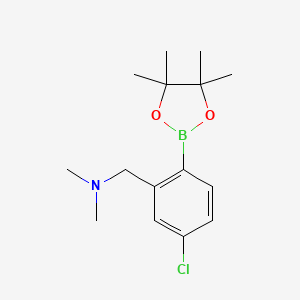

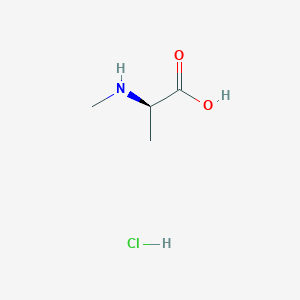
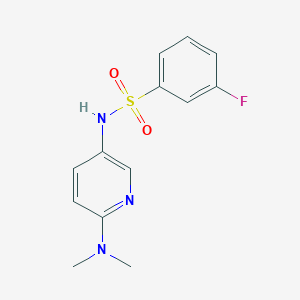
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
